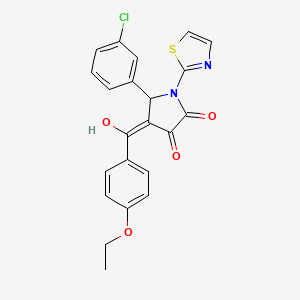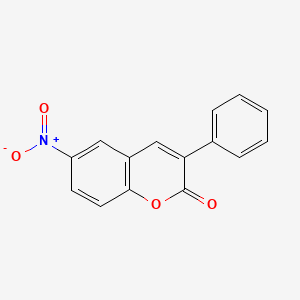![molecular formula C23H14N2O2S B5264814 4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate](/img/structure/B5264814.png)
4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate, also known as BTPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTPB is a small molecule that belongs to the family of organic compounds known as benzoates. It has been extensively studied for its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have an effect on the production of reactive oxygen species (ROS) in cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been shown to have an effect on the production of ROS in cells, which can lead to cell death. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially valuable tool for cancer research. However, one limitation of using this compound is its complex synthesis process, which requires skilled chemists to carry out the reactions.
Orientations Futures
There are several potential future directions for the study of 4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate. One area of research could focus on the development of new and more efficient synthesis methods for this compound. Another area of research could focus on the development of new materials for use in electronic devices. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate involves a multi-step process that includes the reaction of 4-bromophenyl benzoate with 2-aminothiophenol to form 4-(2-aminothiophenyl)phenyl benzoate. This intermediate is then reacted with malononitrile and a base to form this compound. The synthesis of this compound is a complex process and requires skilled chemists to carry out the reactions.
Applications De Recherche Scientifique
4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate has been extensively studied for its potential applications in scientific research. It has been found to have significant activity against a wide range of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. In addition, this compound has been studied for its potential use in the development of new materials for use in electronic devices.
Propriétés
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O2S/c24-15-18(22-25-20-8-4-5-9-21(20)28-22)14-16-10-12-19(13-11-16)27-23(26)17-6-2-1-3-7-17/h1-14H/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZICZYLTOTYOI-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5264746.png)

![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5264801.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5264803.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5264815.png)

![6-iodo-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5264824.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5264831.png)

![3-(benzylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264837.png)
